molecular formula C10H18O2 B3049053 2-(Cyclohexyloxy)tetrahydrofuran CAS No. 1918-61-2

2-(Cyclohexyloxy)tetrahydrofuran

Cat. No.: B3049053
CAS No.: 1918-61-2
M. Wt: 170.25 g/mol
InChI Key: RZSFYKFIIXFVDT-UHFFFAOYSA-N
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Description

2-(Cyclohexyloxy)tetrahydrofuran is an organic compound characterized by a tetrahydrofuran ring substituted with a cyclohexyloxy group. This compound is notable for its unique structure, which combines the properties of both tetrahydrofuran and cyclohexane, making it a subject of interest in various fields of chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexyloxy)tetrahydrofuran typically involves the reaction of tetrahydrofuran with cyclohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyclohexanol to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure and temperature conditions, along with efficient mixing, ensures the consistent production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclohexyloxy)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted tetrahydrofuran derivatives .

Mechanism of Action

The mechanism of action of 2-(Cyclohexyloxy)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its unique structure allows it to participate in ring-opening and ring-closing reactions, which are crucial in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-cyclohexyloxyoxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-5-9(6-3-1)12-10-7-4-8-11-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSFYKFIIXFVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472086
Record name 2-(cyclohexyloxy)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1918-61-2
Record name 2-(cyclohexyloxy)tetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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